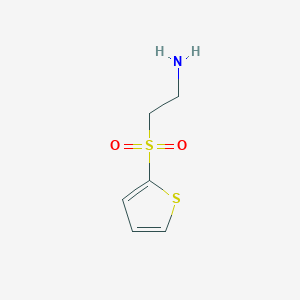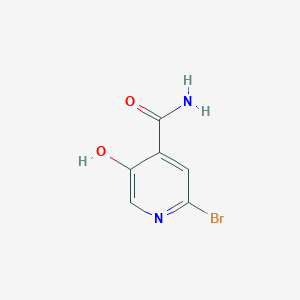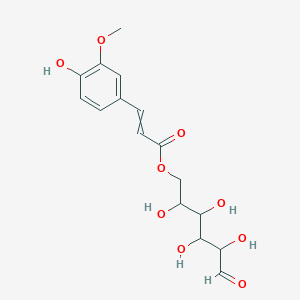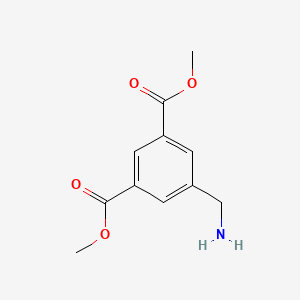![molecular formula C10H16N2 B12436942 [1-(2,4-Dimethylphenyl)ethyl]hydrazine CAS No. 1016712-46-1](/img/structure/B12436942.png)
[1-(2,4-Dimethylphenyl)ethyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,4-Dimethylphenyl)ethyl]hydrazine: is an organic compound with the molecular formula C10H16N2 It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a 2,4-dimethylphenyl group via an ethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Dimethylphenyl)ethyl]hydrazine typically involves the reaction of 2,4-dimethylphenylacetaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2,4-Dimethylphenylacetaldehyde+Hydrazine Hydrate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[1-(2,4-Dimethylphenyl)ethyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of substituted hydrazines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(2,4-Dimethylphenyl)ethyl]hydrazine is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be utilized in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals, agrochemicals, and other industrial products. Its unique chemical properties make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [1-(2,4-Dimethylphenyl)ethyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity. The compound may inhibit enzymes, disrupt cellular processes, or induce oxidative stress, depending on its specific mode of action.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylphenylhydrazine: A closely related compound with similar chemical properties.
Phenylhydrazine: Another hydrazine derivative with a phenyl group.
Ethylhydrazine: A simpler hydrazine derivative with an ethyl group.
Uniqueness
[1-(2,4-Dimethylphenyl)ethyl]hydrazine is unique due to the presence of both the 2,4-dimethylphenyl group and the ethyl linkage, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other hydrazine derivatives.
Propiedades
Número CAS |
1016712-46-1 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)ethylhydrazine |
InChI |
InChI=1S/C10H16N2/c1-7-4-5-10(8(2)6-7)9(3)12-11/h4-6,9,12H,11H2,1-3H3 |
Clave InChI |
XJYLNXLJAYDBJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12436864.png)

![Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate](/img/structure/B12436877.png)



![8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione](/img/structure/B12436906.png)


![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine](/img/structure/B12436925.png)



